2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol is not fully understood. However, it is believed to interact with GPCRs by binding to specific sites on the receptor and altering its conformation. This can lead to changes in downstream signaling pathways and cellular responses.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol can have a variety of biochemical and physiological effects. For example, it has been found to modulate the activity of certain ion channels, which can affect cellular excitability and neurotransmitter release. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol in lab experiments is its ability to selectively modulate certain GPCRs. This can allow for more specific and targeted studies of these receptors and their downstream signaling pathways. However, one limitation is that the compound may have off-target effects on other proteins or pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol. One area of interest is in the development of more selective compounds that can modulate specific GPCRs with even greater precision. Another direction is in the study of the compound's potential therapeutic applications, such as in the treatment of pain and inflammation. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular signaling pathways.
Synthesemethoden
2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol can be synthesized using a multi-step process starting with 3-bromo-4-ethoxybenzaldehyde. This aldehyde is reacted with ethylene diamine to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with epichlorohydrin to form the final product, 2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol.
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of G protein-coupled receptors (GPCRs), which play a key role in cellular signaling pathways. This compound has been found to interact with certain GPCRs, making it a valuable tool for studying these receptors and their downstream signaling pathways.
Eigenschaften
Molekularformel |
C11H16BrNO2 |
---|---|
Molekulargewicht |
274.15 g/mol |
IUPAC-Name |
2-[(3-bromo-4-ethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H16BrNO2/c1-2-15-11-4-3-9(7-10(11)12)8-13-5-6-14/h3-4,7,13-14H,2,5-6,8H2,1H3 |
InChI-Schlüssel |
PVRLEPZDIKSJLK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CNCCO)Br |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)CNCCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.